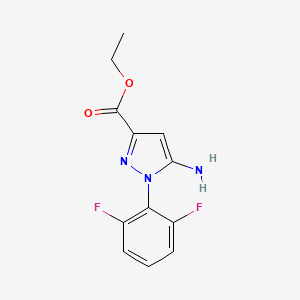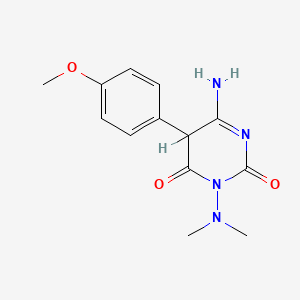
2,4(3H,5H)-Pyrimidinedione, 6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methoxyphenyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with guanidine to form the intermediate 4-methoxyphenylguanidine. This intermediate is then subjected to cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3-(dimethylamino)-5-phenylpyrimidine-2,4(3H,5H)-dione: Lacks the methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-chlorophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a chloro group instead of a methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-nitrophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a nitro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N4O3 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O3/c1-16(2)17-12(18)10(11(14)15-13(17)19)8-4-6-9(20-3)7-5-8/h4-7,10H,1-3H3,(H2,14,15,19) |
InChI-Schlüssel |
DWFSWKHHZZWSOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N1C(=O)C(C(=NC1=O)N)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


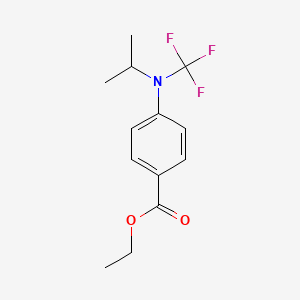
![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
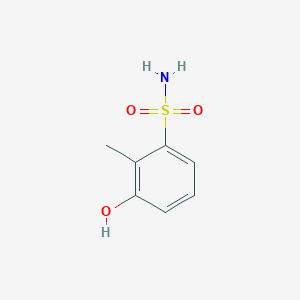
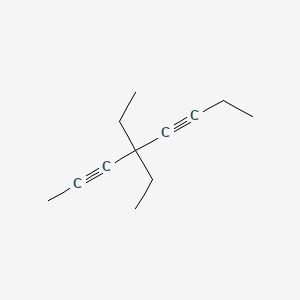


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
